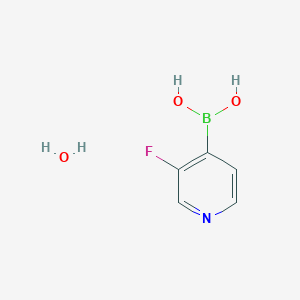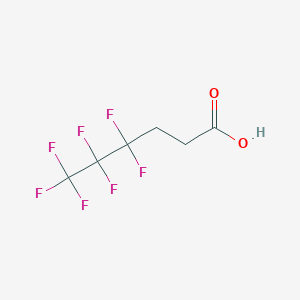
3-Fluoropyridine-4-boronic acid hydrate
Descripción general
Descripción
3-Fluoropyridine-4-boronic acid hydrate is a chemical compound with the molecular formula C5H7BFNO3 . It has a molecular weight of 158.93 g/mol . The IUPAC name for this compound is (3-fluoropyridin-4-yl)boronic acid;hydrate .
Molecular Structure Analysis
The molecular structure of 3-Fluoropyridine-4-boronic acid hydrate consists of 11 heavy atoms . The InChI representation of the molecule isInChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4 (5)6 (9)10;/h1-3,9-10H;1H2 . Physical And Chemical Properties Analysis
3-Fluoropyridine-4-boronic acid hydrate has a molecular weight of 158.93 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 159.0503014 g/mol . The topological polar surface area of the compound is 54.4 Ų .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Synthesis of Boronic Acid Derivatives : A study detailed the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, showcasing its potential in constructing glucose sensing materials. This derivative's unique property, such as a relatively low pKa value, enables its application in biological environments, indicating its versatility in synthesizing biologically active compounds and pharmaceutical agents (Das et al., 2003).
Chemical Analysis and Polymer Science : Research on the aqueous boric acid–hydrofluoric acid system highlights its significance in marine carbonates analysis for CO2 system reconstructions, chemical synthesis, polymer science, and more. The study presents comprehensive data on chemical equilibria and boron isotope partitioning, underscoring the critical role of boronic acids in geochemical analyses and industrial applications (Zeebe & Rae, 2020).
Sensor Technology
Diol Recognition : A notable application in biomaterials is the ability of boronic acids to bind with diols, including saccharides and peptidoglycans. This binding affinity is utilized in creating dynamic covalent or responsive hydrogels, demonstrating the potential for sensing and delivery systems in materials chemistry (Brooks et al., 2018).
Fluoride Ion Sensing : Fluorinated boronic acid-appended bipyridinium salts, synthesized from different bipyridines, were used to detect and differentiate diol-containing analytes via (19)F NMR spectroscopy. This showcases the innovation in using boronic acids for sensing applications, particularly in detecting bioanalytes under physiological conditions (Axthelm et al., 2015).
Safety and Hazards
3-Fluoropyridine-4-boronic acid hydrate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment and face protection should be worn when handling this compound .
Direcciones Futuras
Boronic acids, including 3-Fluoropyridine-4-boronic acid hydrate, have potential applications in the development of novel materials that show a longer lifetime and can be easily recycled . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Mecanismo De Acción
Target of Action
3-Fluoropyridine-4-boronic acid hydrate is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the 3-Fluoropyridine-4-boronic acid hydrate acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (3-Fluoropyridine-4-boronic acid hydrate) transfers an organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which 3-Fluoropyridine-4-boronic acid hydrate is involved . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific organic groups involved in the reaction .
Result of Action
The primary result of the action of 3-Fluoropyridine-4-boronic acid hydrate is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
(3-fluoropyridin-4-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGEMIQUNLQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381405 | |
| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-4-boronic acid hydrate | |
CAS RN |
1029880-18-9 | |
| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)


![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)






![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)